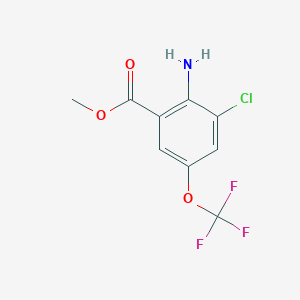

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Overview

Description

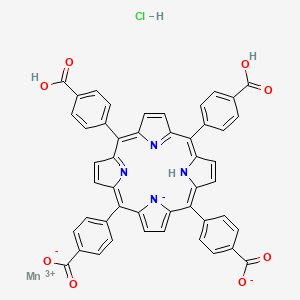

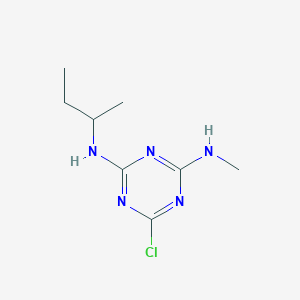

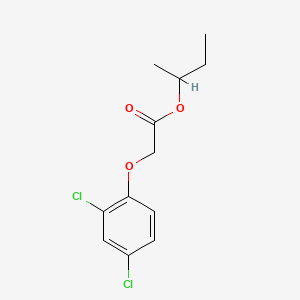

“Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H7ClF3NO3 . It has a molecular weight of 269.605 Da and is typically found in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F3NO3/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Novel Acaricide Properties

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate demonstrates properties as a novel acaricide, as evidenced in the research on the structurally related compound, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate. This compound, known as amidoflumet, shows potential in pest control with a unique molecular orientation facilitating specific interactions (Kimura & Hourai, 2005).

Synthesis Process Development

Synthesis of Trifluoromethoxylated Aromatic Compounds

The compound's role in the synthesis of trifluoromethoxylated aromatic compounds is notable. A protocol involving 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate illustrates the compound's utility in creating pharmacologically relevant molecules (Feng & Ngai, 2016).

Role in the Synthesis of Isoflavones

This compound may also play a role in the synthesis of isoflavones, compounds with potential health benefits. A study on 2-amino isoflavones synthesis, involving methyl 2-methoxy-5-substituted benzoates, underlines the compound's significance in synthesizing bioactive molecules (Li Yf & Ji Qe, 1987).

Potential in Liquid Crystalline Thermosets

The compound's potential in developing liquid crystalline thermosets is noteworthy. Research involving methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate) demonstrates the applicability of similar compounds in creating anisotropic networks, indicating potential applications in materials science (Mormann & Bröcher, 1998).

Safety and Hazards

The safety information for “Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by forming key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Compounds with trifluoromethyl groups have been used in the preparation of difluoro and trifluoro compounds as anticancer agents .

properties

IUPAC Name |

methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUHLRSUIMWSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662805 | |

| Record name | Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003708-08-4 | |

| Record name | Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)